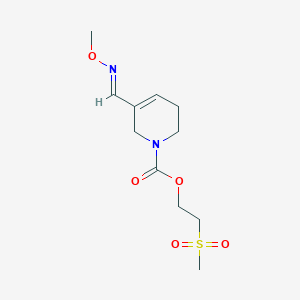

Methyl-N-dansylgalactosaminide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

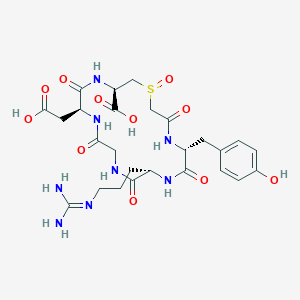

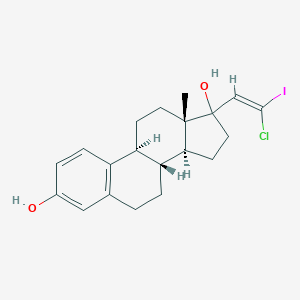

Methyl-N-dansylgalactosaminide (MNG) is a chemical compound used in scientific research as a tool to study the role of glycosylation in biological processes. Glycosylation is the process by which sugar molecules are attached to proteins or lipids, and it plays a critical role in many cellular functions, including cell signaling, protein folding, and immune response. MNG is a fluorescent analog of N-acetylgalactosamine (GalNAc), a common sugar molecule found in glycoproteins and glycolipids. MNG is used to label and track glycosylation events in cells and tissues, and to study the mechanisms by which glycosylation affects cellular processes.

Mécanisme D'action

Methyl-N-dansylgalactosaminide works by binding to the sugar-binding site of lectins, which are proteins that recognize and bind to specific sugar molecules. By labeling glycoproteins and glycolipids with Methyl-N-dansylgalactosaminide, researchers can track the movement and turnover of these molecules in cells and tissues, and study the effects of glycosylation on protein function and signaling.

Effets Biochimiques Et Physiologiques

Methyl-N-dansylgalactosaminide has minimal effects on cellular metabolism and physiology, and is generally well-tolerated by cells and tissues. However, Methyl-N-dansylgalactosaminide labeling may alter the conformation and function of glycoproteins and glycolipids, and researchers should carefully evaluate the effects of Methyl-N-dansylgalactosaminide labeling on the biological activity of their target molecules.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl-N-dansylgalactosaminide has several advantages as a tool for studying glycosylation in cells and tissues. It is highly specific for GalNAc residues, and can be used to label and track glycoproteins and glycolipids in a variety of cell types and tissues. Methyl-N-dansylgalactosaminide is also fluorescent, which allows for easy detection and quantification of labeled molecules. However, Methyl-N-dansylgalactosaminide labeling may alter the biological activity of glycoproteins and glycolipids, and researchers should carefully evaluate the effects of Methyl-N-dansylgalactosaminide labeling on their target molecules. Additionally, Methyl-N-dansylgalactosaminide labeling may not be appropriate for all glycosylation studies, and researchers should consider alternative labeling strategies based on the specific needs of their experiments.

Orientations Futures

For Methyl-N-dansylgalactosaminide research may include the development of new methods for synthesizing and using Methyl-N-dansylgalactosaminide, the identification of novel lectins and glycosylation pathways, and the application of Methyl-N-dansylgalactosaminide in new areas of research, such as glycan-based drug discovery and glycan engineering. Additionally, advances in imaging and microscopy techniques may enable more precise and detailed tracking of Methyl-N-dansylgalactosaminide-labeled glycoproteins and glycolipids in cells and tissues.

Méthodes De Synthèse

Methyl-N-dansylgalactosaminide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of dansyl chloride with GalNAc, followed by methylation of the amino group with methyl iodide. Enzymatic synthesis involves the use of enzymes such as β-galactosidase and β-N-acetylhexosaminidase to transfer the dansyl-labeled GalNAc to glycoproteins or glycolipids.

Applications De Recherche Scientifique

Methyl-N-dansylgalactosaminide is widely used in scientific research to study the role of glycosylation in various cellular processes. It has been used to study the glycosylation of proteins involved in cancer, inflammation, and neurodegenerative diseases. Methyl-N-dansylgalactosaminide has also been used to study the glycosylation of viral proteins, and to develop glycan-based vaccines.

Propriétés

Numéro CAS |

146440-32-6 |

|---|---|

Nom du produit |

Methyl-N-dansylgalactosaminide |

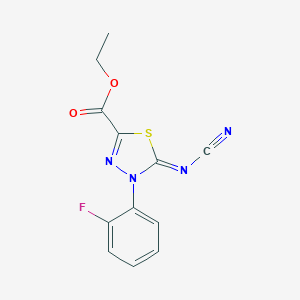

Formule moléculaire |

C19H26N2O7S |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]-5-(dimethylamino)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C19H26N2O7S/c1-21(2)13-8-4-7-12-11(13)6-5-9-15(12)29(25,26)20-16-18(24)17(23)14(10-22)28-19(16)27-3/h4-9,14,16-20,22-24H,10H2,1-3H3/t14-,16-,17+,18-,19+/m1/s1 |

Clé InChI |

YVJGIGDFHMIDFH-FTWQHDNSSA-N |

SMILES isomérique |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3OC)CO)O)O |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |

SMILES canonique |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |

Autres numéros CAS |

146440-32-6 |

Synonymes |

MDGA methyl alpha-N-dansylgalactosaminide methyl beta-N-dansylgalactosaminide methyl-N-dansylgalactosaminide methyl-N-dansylgalactosaminide, (beta-D-galacto)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.